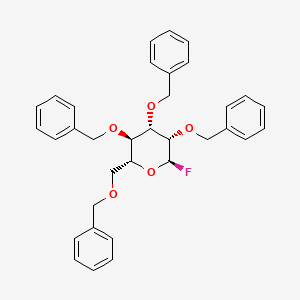
(2R,3R,4S,5S,6R)-3,4,5-tribenzyloxy-2-(benzyloxymethyl)-6-fluoro-tetrahydropyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
a-D-Mannopyranosyl fluoride, 2,3,4,6-tetrakis-O-(phenylmethyl)-: is a fluorinated glycoside. This compound is notable for its use in organic synthesis, particularly in the fluorination of alcohols and amines. It is a derivative of mannose, a sugar molecule, and is often used in biochemical research due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the use of acetyl groups to protect the hydroxyl groups, followed by the reaction with hydrogen fluoride to introduce the fluorine atom .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar protection and fluorination techniques. The process is optimized for yield and purity, ensuring that the final product meets the necessary standards for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
a-D-Mannopyranosyl fluoride, 2,3,4,6-tetrakis-O-(phenylmethyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride, acetyl chloride, and various nucleophiles. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives of mannose, which can be used in further synthetic applications .
Aplicaciones Científicas De Investigación
a-D-Mannopyranosyl fluoride, 2,3,4,6-tetrakis-O-(phenylmethyl)- is widely used in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to fluorinate alcohols and amines.
Biology: Acts as a substrate for oligosaccharide synthesis, aiding in the study of carbohydrate-protein interactions.
Industry: Used in the synthesis of various fluorinated compounds for industrial applications.
Mecanismo De Acción
The mechanism of action of a-D-Mannopyranosyl fluoride, 2,3,4,6-tetrakis-O-(phenylmethyl)- involves the selective reaction with primary and secondary alcohols to form fluorinated derivatives. This reaction is facilitated by the presence of the fluorine atom, which acts as an electrophile, attracting nucleophiles and facilitating the substitution reaction .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl fluoride
- 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl fluoride
Uniqueness
a-D-Mannopyranosyl fluoride, 2,3,4,6-tetrakis-O-(phenylmethyl)- is unique due to its specific protective groups and the presence of the fluorine atom, which enhances its reactivity and makes it suitable for a wide range of synthetic applications .
Propiedades
Fórmula molecular |
C34H35FO5 |
|---|---|
Peso molecular |
542.6 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R,6R)-2-fluoro-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C34H35FO5/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-34H,21-25H2/t30-,31-,32+,33+,34+/m1/s1 |
Clave InChI |
QNXIKNZDQVSBCO-ZOHVZMGWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)F)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetohydrazide](/img/structure/B14101061.png)
![7-Chloro-1-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101066.png)
![6-(2-Methoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14101067.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]piperazine](/img/structure/B14101069.png)
![1-(3-Ethoxy-4-propoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101083.png)
![(2E)-[2-(3-methylphenyl)hydrazinylidene][4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14101086.png)
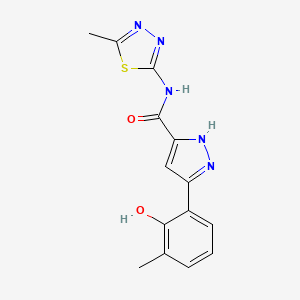
![4-[4-(benzyloxy)phenyl]-5-hydroxy-8-methyl-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14101095.png)
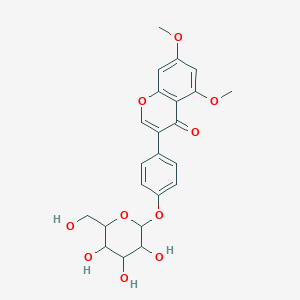

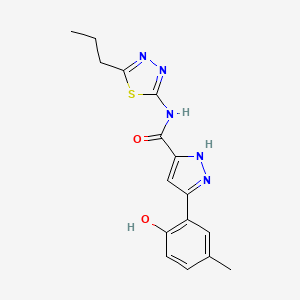
![9-benzyl-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14101118.png)
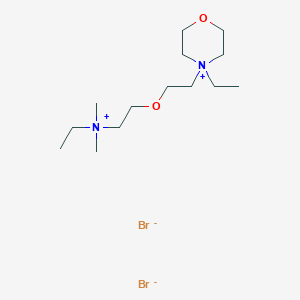
![6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;phosphoric acid](/img/structure/B14101135.png)
